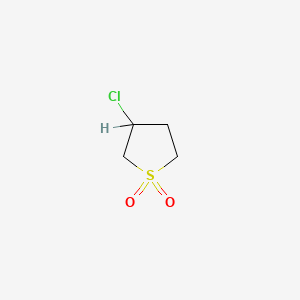
1,3,5-Trifluoro-2,4-dinitrobenzene
概要
説明
1,3,5-Trifluoro-2,4-dinitrobenzene is an organic compound with the molecular formula C6HF3N2O4. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by nitro groups. This compound is known for its high reactivity and is used in various chemical synthesis processes .
準備方法
1,3,5-Trifluoro-2,4-dinitrobenzene can be synthesized through a nitration reaction of 1,3,5-trifluorobenzene. The reaction involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzene ring . Industrial production methods involve similar nitration processes but are optimized for higher yields and purity .
化学反応の分析
1,3,5-Trifluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the compound highly susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing fluorine atoms
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted benzene derivatives and amino compounds .
科学的研究の応用
1,3,5-Trifluoro-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as a precursor for the synthesis of certain drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1,3,5-trifluoro-2,4-dinitrobenzene involves its high reactivity due to the presence of electron-withdrawing nitro and fluorine groups. These groups make the benzene ring highly electrophilic, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles like amines and thiols, leading to the formation of covalent bonds .
類似化合物との比較
1,3,5-Trifluoro-2,4-dinitrobenzene can be compared with other fluorodinitrobenzene derivatives:
1,3-Difluoro-2,4-dinitrobenzene: Similar in structure but with only two fluorine atoms, leading to slightly different reactivity and applications.
1,5-Difluoro-2,4-dinitrobenzene: Another isomer with different positions of fluorine atoms, affecting its chemical properties and uses.
1,2,3-Trifluoro-4,6-dinitrobenzene: A compound with a different arrangement of fluorine and nitro groups, resulting in unique reactivity and applications
特性
IUPAC Name |
1,3,5-trifluoro-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQRMFXSRLCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278829 | |
| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-51-8 | |
| Record name | NSC10236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)




![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)




